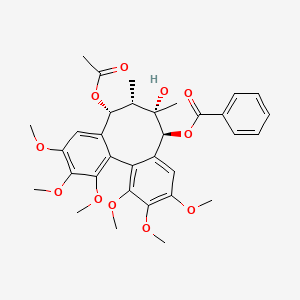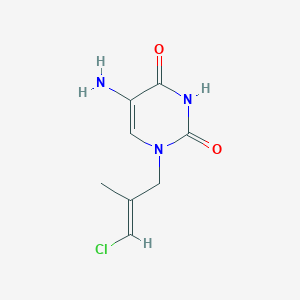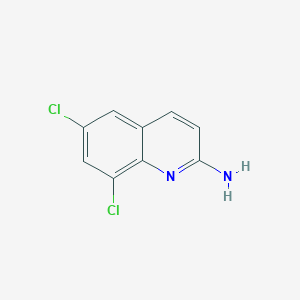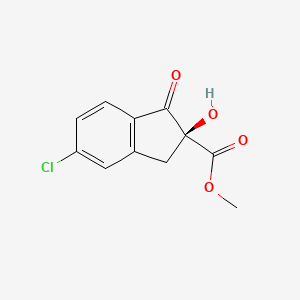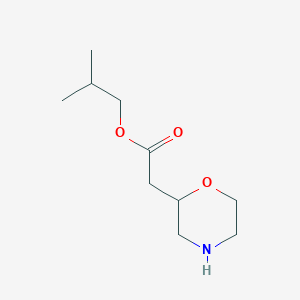![molecular formula C8H17IO B13063708 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane](/img/structure/B13063708.png)
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane is an organic compound with the molecular formula C8H17IO This compound is characterized by the presence of an iodine atom attached to a butane chain through an oxygen bridge, making it a unique iodoalkane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane can be synthesized through the reaction of 1-iodo-2-methylpropane with butanol in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of butanol, butanenitrile, or butylamine.
Oxidation: Formation of butanone or butanoic acid.
Reduction: Formation of butane.
Scientific Research Applications
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane has several applications in scientific research:
Biology: Potential use in radiolabeling studies due to the presence of iodine, which can be detected using imaging techniques.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane involves its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles in biological systems, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
1-Iodobutane: Similar structure but lacks the oxygen bridge.
1-Chloro-2-methylpropan-2-yl)oxy]butane: Similar structure with chlorine instead of iodine.
1-Bromo-2-methylpropan-2-yl)oxy]butane: Similar structure with bromine instead of iodine.
Uniqueness: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and organic synthesis. The oxygen bridge also adds to its structural uniqueness compared to other iodoalkanes.
Properties
Molecular Formula |
C8H17IO |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
2-butoxy-1-iodo-2-methylpropane |
InChI |
InChI=1S/C8H17IO/c1-4-5-6-10-8(2,3)7-9/h4-7H2,1-3H3 |
InChI Key |
YWQKHROGKBEJCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
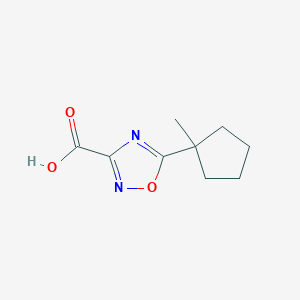

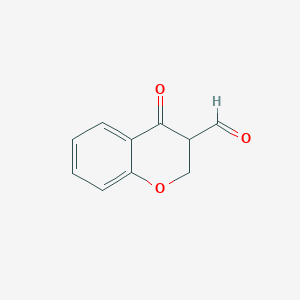
![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
